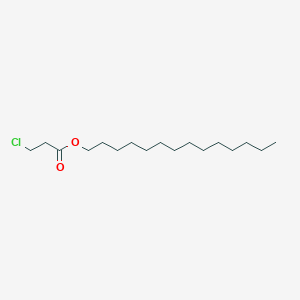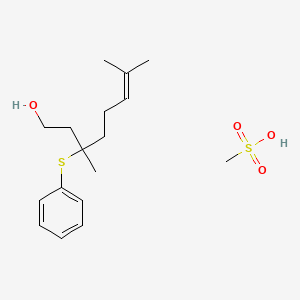
3,7-Dimethyl-3-phenylsulfanyloct-6-en-1-ol;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-3-phenylsulfanyloct-6-en-1-ol;methanesulfonic acid is a complex organic compound with a unique structure that includes both a phenylsulfanyl group and a methanesulfonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of methanesulfonic acid under reflux conditions in methanol, which facilitates the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-3-phenylsulfanyloct-6-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and thiols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-3-phenylsulfanyloct-6-en-1-ol;methanesulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-3-phenylsulfanyloct-6-en-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The methanesulfonic acid moiety can enhance the compound’s solubility and reactivity, facilitating its biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,7-Dimethyl-3-phenylsulfanyloct-6-enal
- 3,7-Dimethyl-3-phenylthiooct-6-enal
- 3,7-Dimethyl-3-phenylsulfanyl-oct-6-enal
Uniqueness
3,7-Dimethyl-3-phenylsulfanyloct-6-en-1-ol is unique due to the presence of both a phenylsulfanyl group and a methanesulfonic acid moiety, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
65534-97-6 |
|---|---|
Molekularformel |
C17H28O4S2 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
3,7-dimethyl-3-phenylsulfanyloct-6-en-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C16H24OS.CH4O3S/c1-14(2)8-7-11-16(3,12-13-17)18-15-9-5-4-6-10-15;1-5(2,3)4/h4-6,8-10,17H,7,11-13H2,1-3H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
KEIUPOLNQDFTJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(CCO)SC1=CC=CC=C1)C.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


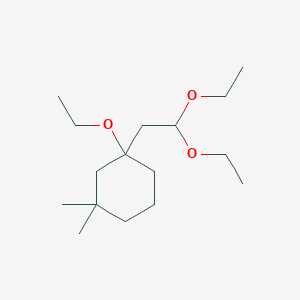
![Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate](/img/structure/B14493419.png)
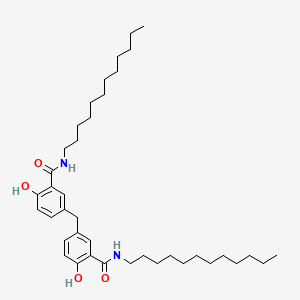
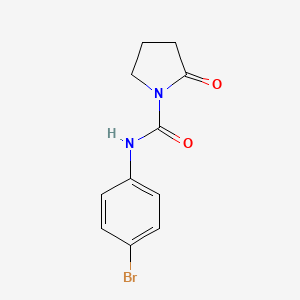
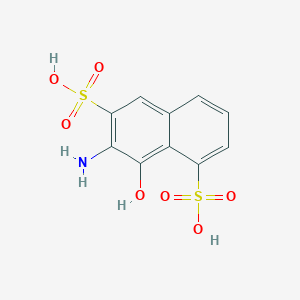
![8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14493453.png)
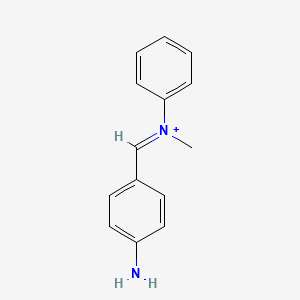
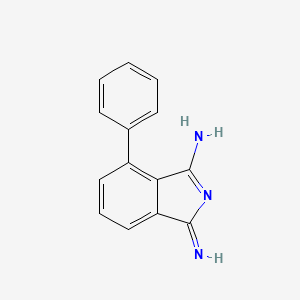


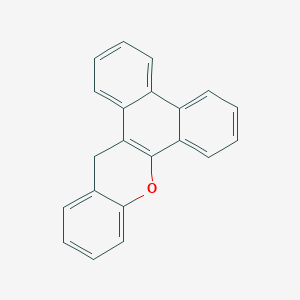

![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)
